

The role of DHODH in mitochondrial respiration and cancer metabolism

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An In-depth Technical Guide on the Role of Dihydroorotate Dehydrogenase (DHODH) in Mitochondrial Respiration and Cancer Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that is pivotal in both cellular metabolism and energy production.^{[1][2]} It catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, a process essential for the creation of DNA and RNA precursors.^{[1][3]} Uniquely, DHODH is the only enzyme of this pathway located in the mitochondria, specifically on the outer surface of the inner mitochondrial membrane.^{[3][4]} This strategic location allows it to physically and functionally link pyrimidine biosynthesis directly to the mitochondrial electron transport chain (ETC), donating electrons to the ubiquinone (Coenzyme Q) pool.^{[5][6]} This dual role makes DHODH a critical node in cellular bioenergetics and proliferation.

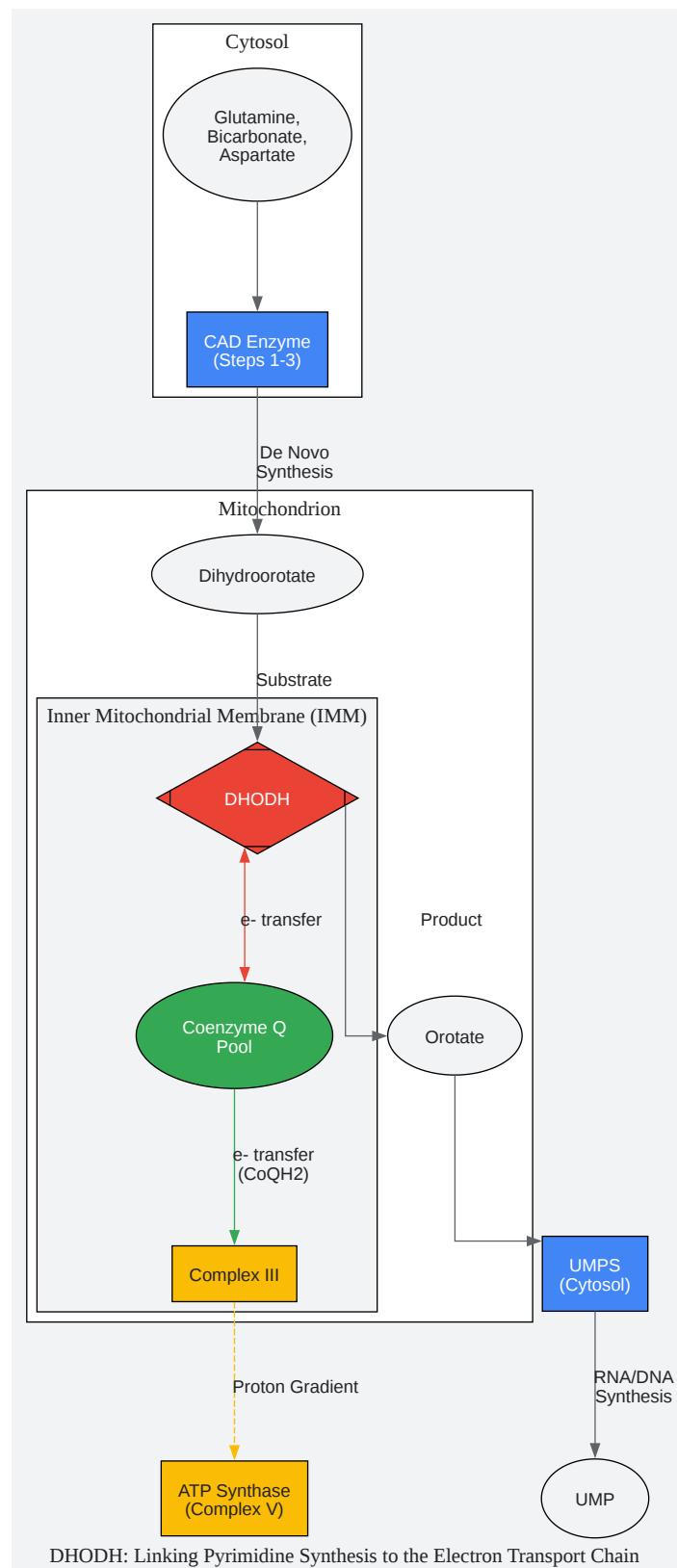
Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.^{[1][7]} This dependency renders DHODH a validated and compelling therapeutic target for cancer therapy.^{[1][8]} Inhibition of DHODH disrupts the pyrimidine supply, leading to cell cycle arrest, and apoptosis.^{[9][10]} Furthermore, by interfering with the ETC, DHODH inhibition can lead to decreased mitochondrial respiration, a drop in ATP production, and an increase in reactive oxygen species (ROS), further contributing to its anti-cancer effects.^{[4][11]} This guide provides

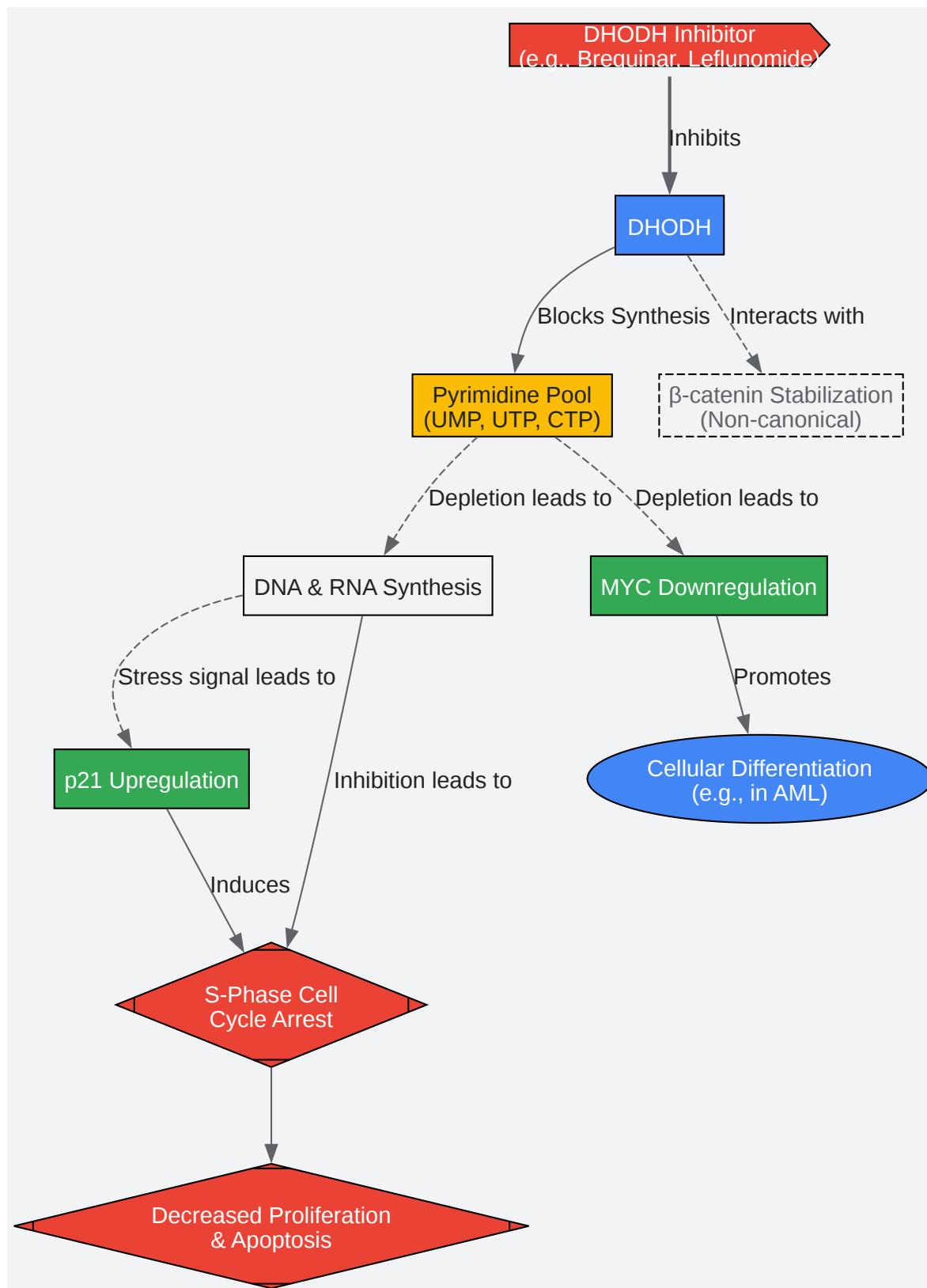
a comprehensive overview of DHODH's function, its role in cancer metabolism, quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

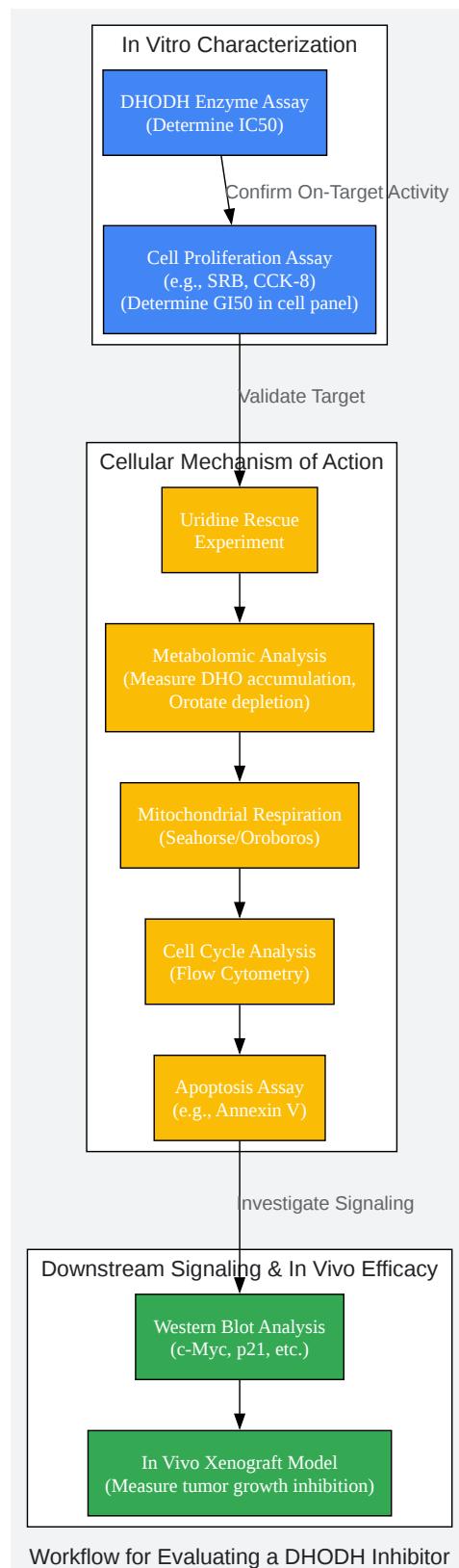
The Core Function of DHODH: A Bridge Between Metabolism and Respiration

DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, utilizing a flavin mononucleotide (FMN) cofactor.^{[4][5]} The electrons generated from this oxidation are transferred to ubiquinone (Coenzyme Q or CoQ), reducing it to ubiquinol (CoQH₂).^[5] This ubiquinol then serves as a substrate for Complex III of the electron transport chain.^{[5][12]} Thus, DHODH directly couples the synthesis of essential building blocks for nucleic acids with cellular respiration and energy production.^{[3][9]}

Depletion or inhibition of DHODH has profound effects on mitochondrial function. Studies have shown that DHODH knockdown can lead to a partial inhibition of respiratory complex III, a decrease in the mitochondrial membrane potential, and an increase in the generation of ROS.^[4] This highlights that the role of DHODH extends beyond simple nucleotide synthesis and is integral to maintaining mitochondrial homeostasis.^{[4][5]}





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